molecular formula C9H7BrClNS B6195578 2-(2-bromophenyl)-1,3-thiazole hydrochloride CAS No. 2680528-96-3

2-(2-bromophenyl)-1,3-thiazole hydrochloride

Cat. No.: B6195578
CAS No.: 2680528-96-3
M. Wt: 276.58 g/mol
InChI Key: NJFIFICLEFMNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-1,3-thiazole hydrochloride (CAS 2680528-96-3) is a high-purity chemical reagent offered for research and development purposes. This compound belongs to the class of 1,3-thiazoles, five-membered aromatic heterocycles containing sulfur and nitrogen atoms. The thiazole ring is a versatile and privileged scaffold in medicinal chemistry, recognized as a key structural component in over 18 FDA-approved drugs, including therapies for cancer, HIV, and bacterial infections . The core 1,3-thiazole structure is a significant synthon due to its aromaticity and the presence of reactive positions that allow for various donor-acceptor, nucleophilic, and oxidation reactions . The bromophenyl substituent on this thiazole derivative enhances its utility as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald reactions, which are essential for creating diverse compound libraries in drug discovery programs . In a research context, thiazole derivatives have demonstrated a broad spectrum of pharmacological activities in preclinical studies, with considerable focus on their antitumor potential . Specifically, novel 1,3-thiazole analogues have shown potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing programmed cell death (apoptosis and necrosis) and causing cell cycle arrest at the G1 phase . The bromine atom on the phenyl ring provides a handle for further structural elaboration, making this compound a valuable intermediate for researchers developing and optimizing new therapeutic agents. This product is provided for Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2680528-96-3

Molecular Formula

C9H7BrClNS

Molecular Weight

276.58 g/mol

IUPAC Name

2-(2-bromophenyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C9H6BrNS.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H;1H

InChI Key

NJFIFICLEFMNGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CS2)Br.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromophenyl 1,3 Thiazole Hydrochloride

Retrosynthetic Analysis of the Thiazole (B1198619) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(2-bromophenyl)-1,3-thiazole hydrochloride, the primary disconnection cleaves the thiazole ring, suggesting key synthons and their corresponding synthetic equivalents.

The principal disconnection of the C-N and C-S bonds within the 1,3-thiazole ring points to two main synthetic strategies. The most common approach involves the formation of the S-C(2)-N bond system from a thioamide or thiourea derivative and a suitable electrophile. This leads to the identification of two key fragments: a component that will form the C4-C5 part of the ring, typically an α-halo ketone or aldehyde, and a component that provides the N-C-S backbone, such as a thioamide.

Specifically for 2-(2-bromophenyl)-1,3-thiazole, a logical retrosynthetic disconnection breaks the C(2)-N(3) and C(4)-S(1) bonds. This leads to two precursor fragments: an α-halocarbonyl compound and a thioamide. This disconnection forms the basis of the widely used Hantzsch thiazole synthesis.

Retrosynthetic Disconnections for 2-(2-bromophenyl)-1,3-thiazole

Disconnection PointPrecursor Fragments (Synthons)Corresponding Reagents (Synthetic Equivalents)
C(2)-N(3) and C(4)-S(1)A C2 electrophile and a C-S-N nucleophile2-Bromobenzaldehyde (B122850) (or derivative) and a source of thioformamide or thiourea
C(2)-S(1) and C(4)-N(3)An α-haloketone and a thioamideAn α-halo-2-bromoacetophenone and a formamide equivalent

This analysis highlights that the synthesis can be approached by either pre-functionalizing the phenyl ring with the bromine atom before constructing the thiazole ring or by forming the phenyl-thiazole linkage first and then introducing the bromine atom. The final hydrochloride salt is typically formed in the last step by treating the free base with hydrochloric acid.

Classical and Contemporary Approaches to 1,3-Thiazole Ring Formation

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several well-established and modern methods available to the synthetic chemist.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for the preparation of thiazole derivatives. nih.gov The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. youtube.comnih.gov

The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the thiazole. nih.gov

Key Features of Hantzsch Thiazole Synthesis

FeatureDescription
Reactantsα-Haloketone and a thioamide
Key StepsS-alkylation, intramolecular cyclization, dehydration
VersatilityAllows for the introduction of a wide variety of substituents on the thiazole ring.
VariantsUse of microwave irradiation, solid-supported catalysts, and one-pot multi-component reactions to improve efficiency and environmental friendliness.

Modern variants of the Hantzsch synthesis often employ microwave assistance to accelerate the reaction rate and improve yields. Furthermore, the use of solid-supported catalysts and green reaction media like water has been explored to develop more environmentally benign protocols. researchgate.net

Cyclization Reactions Involving Thiourea and α-Halo Ketones/Aldehydes

A significant and practical variation of the Hantzsch synthesis utilizes thiourea in place of a thioamide. This approach leads to the formation of 2-aminothiazoles, which can be valuable intermediates for further functionalization. The reaction between an α-halo ketone or aldehyde and thiourea is a robust and high-yielding method for constructing the 2-aminothiazole core. chemhelpasap.com

The mechanism is analogous to the classical Hantzsch synthesis, with the sulfur atom of thiourea acting as the initial nucleophile. nih.gov The resulting 2-aminothiazole can then be further modified, for example, through diazotization followed by a Sandmeyer reaction to introduce various substituents at the 2-position.

Comparison of Thioamide vs. Thiourea in Thiazole Synthesis

ReagentProductAdvantages
Thioamide2-Substituted thiazoleDirect introduction of the desired substituent at the 2-position.
Thiourea2-AminothiazoleReadily available and inexpensive reagent; the resulting amino group provides a handle for further synthetic transformations.

Strategies for Introducing the 2-Bromophenyl Substituent

The introduction of the 2-bromophenyl group onto the thiazole ring can be achieved through two primary strategies: incorporating the brominated phenyl ring into one of the starting materials before ring formation (precursor bromination) or attaching the phenyl group to a pre-formed thiazole ring followed by bromination, or coupling a brominated phenyl group to a thiazole core.

Precursor Bromination Strategies

This strategy involves using a starting material that already contains the 2-bromophenyl moiety. This is often the more straightforward approach as it avoids potential issues with regioselectivity during the bromination of the final phenylthiazole product.

One common method is to start with 2-bromobenzaldehyde. This can be converted to the corresponding thioamide, 2-bromobenzothioamide, which can then be reacted with an α-halo ketone in a Hantzsch synthesis. Alternatively, 2-bromobenzaldehyde can be a precursor to an α-halo ketone, such as 2-bromo-1-(2-bromophenyl)ethan-1-one, which can then be reacted with thiourea. The synthesis of 2-bromobenzaldehyde itself can be achieved from o-bromotoluene through radical bromination followed by hydrolysis.

Examples of Precursor Bromination Strategies

Starting MaterialKey TransformationResulting Precursor for Thiazole Synthesis
o-BromotolueneRadical bromination followed by hydrolysis2-Bromobenzaldehyde
2-BromobenzaldehydeThionation (e.g., with Lawesson's reagent)2-Bromobenzothioamide
2-BromoacetophenoneBromination2-Bromo-1-(2-bromophenyl)ethan-1-one

Coupling Reactions for Phenyl Thiazole Linkages

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for forming carbon-carbon bonds. In this context, a 2-halothiazole (e.g., 2-chlorothiazole or 2-bromothiazole) can be coupled with 2-bromophenylboronic acid (Suzuki coupling) or an organostannane derivative (Stille coupling).

Comparison of Coupling Reactions for Phenyl-Thiazole Linkage

Coupling ReactionThiazole ReagentPhenyl ReagentCatalystAdvantages
Suzuki Coupling2-Halothiazole2-Bromophenylboronic acidPalladium complexMild reaction conditions, high functional group tolerance, commercially available reagents.
Stille Coupling2-Halothiazole or 2-Stannylthiazole2-Bromophenylstannane or 1,2-dibromobenzenePalladium complexTolerant of a wide range of functional groups, but organotin reagents are toxic.

These coupling strategies offer a high degree of flexibility in the synthesis of 2-arylthiazoles, allowing for the late-stage introduction of the 2-bromophenyl group.

Formation of the Hydrochloride Salt: Methodologies and Considerations

The conversion of the free base, 2-(2-bromophenyl)-1,3-thiazole, into its hydrochloride salt is a critical step for improving the compound's stability, solubility, and handling properties, which is particularly important for pharmaceutical applications. This transformation is typically achieved by treating a solution of the thiazole base with hydrochloric acid.

Several methodologies can be employed for this salt formation:

Using Gaseous Hydrogen Chloride: A common and effective method involves dissolving the purified thiazole base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or isopropanol. Dry hydrogen chloride (HCl) gas is then bubbled through the solution. The hydrochloride salt, being less soluble in the nonpolar solvent, precipitates out and can be collected by filtration, washed with fresh solvent to remove any unreacted starting material, and dried.

Using a Solution of HCl in an Organic Solvent: An alternative and often more convenient method is the use of a pre-prepared solution of HCl in an organic solvent. For instance, a solution of HCl in isopropanol or diethyl ether can be added dropwise to the solution of the thiazole base until precipitation is complete. This method offers better control over the stoichiometry of the acid addition.

Using Aqueous Hydrochloric Acid: While less common for compounds intended for anhydrous applications, concentrated or dilute aqueous hydrochloric acid can also be used. The thiazole base is dissolved in a water-miscible solvent, and the aqueous HCl is added. The salt can then be isolated by evaporation of the solvent or by precipitation upon addition of a less polar co-solvent. The hygroscopic nature of some hydrochloride salts requires careful drying procedures when using this method. epo.org

Considerations: The choice of solvent is crucial as it influences the solubility of both the free base and the resulting salt, which in turn affects the yield and purity of the product. The reaction is generally performed at room temperature or below to control the exothermicity of the acid-base reaction and to maximize precipitation. The resulting salt's crystallinity can often be improved by techniques such as slow addition of the acid or by recrystallization from an appropriate solvent system. It is also essential to ensure the absence of water to prevent the formation of hydrates, unless desired.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. The optimization process typically focuses on the initial Hantzsch synthesis of the thiazole ring.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Alcohols, such as ethanol or methanol, are frequently used as they effectively dissolve the reactants and facilitate the reaction. nih.govnih.gov Studies on similar thiazole syntheses have explored various solvents to find the most effective medium. researchgate.net

Temperature: Reaction temperature is a critical factor. While some Hantzsch syntheses proceed at room temperature, applying heat (reflux conditions) is often necessary to drive the reaction to completion in a reasonable timeframe. nih.govnih.gov However, excessive temperatures can lead to the degradation of reactants or products, necessitating a careful balance.

Catalyst: While the classic Hantzsch synthesis can proceed without a catalyst, the use of a base or an acid catalyst can sometimes accelerate the reaction. However, for many thiazole syntheses involving phenacyl bromides and thioamides, a catalyst is not required. neliti.com

Molar Ratio of Reactants: The stoichiometry of the reactants (e.g., the α-haloketone and the thioamide derivative) is a key parameter. Using a slight excess of one reactant might drive the reaction to completion, but can also complicate the purification process. An equimolar ratio is often the starting point for optimization. nih.gov

Reaction Time: The duration of the reaction is monitored, often by techniques like Thin Layer Chromatography (TLC), to determine the point of maximum product formation and to avoid the development of degradation products from prolonged reaction times. mdpi.com

The table below summarizes findings from studies on the optimization of synthesis for various thiazole derivatives, which can be applied to the synthesis of 2-(2-bromophenyl)-1,3-thiazole.

ParameterCondition ExploredObservationReference
SolventEthanolCommonly used, provides good yields under reflux. nih.gov
SolventAbsolute EthanolFound to be a superior solvent for providing pure products in high yields. researchgate.net
TemperatureRefluxGenerally required for driving the reaction to completion within hours. nih.gov
Reactant Ratio1:1 Molar RatioChosen as the optimized condition to ensure high yields and purity. researchgate.net
CatalystCatalyst-FreeHantzsch condensation can proceed efficiently without a catalyst. neliti.com

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to reduce environmental impact and improve safety. bepls.com These principles focus on the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient methods. researchgate.net

For the synthesis of this compound, several green chemistry approaches can be considered:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a primary focus. Water or ethanol are excellent green solvents for many organic reactions, including thiazole synthesis. bepls.com Polyethylene glycol (PEG) has also been used as a recyclable and effective reaction medium.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing side product formation. neliti.comresearchgate.net This technique is highly energy-efficient compared to conventional heating.

Ultrasonic-Mediated Synthesis: The use of ultrasound as an energy source can also accelerate reaction rates and improve yields. Sonication provides energy through acoustic cavitation, offering an alternative to conventional heating. mdpi.combepls.com

Catalyst-Free or Reusable Catalysts: Designing syntheses that proceed efficiently without a catalyst or that use recyclable, non-toxic catalysts is a core principle of green chemistry. neliti.com For instance, silica-supported tungstosilisic acid has been reported as a reusable catalyst for the synthesis of some thiazole derivatives. bepls.com

The following table highlights various green chemistry approaches that have been successfully applied to the synthesis of thiazole derivatives.

Green ApproachMethodologyAdvantagesReference
Microwave IrradiationReaction of propargyl bromides with thioureas under microwave conditions.Reduces reaction time, often improves yields. neliti.com
Ultrasound-Mediated SynthesisOne-pot multi-component reaction under ultrasonic irradiation.Efficient, provides high yields, and is energy-saving. bepls.com
Green SolventsUsing water as a solvent for the reaction of dithiocarbamates and α-halocarbonyl compounds.Environmentally benign, safe, and inexpensive. bepls.com
Reusable CatalystUsing terephthalohydrazide chitosan (B1678972) hydrogel as a basic biocatalyst.Ecofriendly, catalyst can be reused multiple times without significant loss of potency. mdpi.com

Chemical Reactivity and Transformations of 2 2 Bromophenyl 1,3 Thiazole Hydrochloride

Reactions at the Thiazole (B1198619) Ring System

The reactivity of the thiazole ring is comparable to other 1-azoles like imidazole (B134444) and oxazole. pharmaguideline.com The nitrogen atom at position 3 readily undergoes protonation. pharmaguideline.com The electron distribution in the thiazole ring renders the C2 position the most electron-deficient, the C4 position nearly neutral, and the C5 position slightly electron-rich. pharmaguideline.com This electronic arrangement dictates the regioselectivity of various reactions.

The thiazole ring is generally resistant to electrophilic aromatic substitution (SEAr) due to the deactivating effect of the heterocyclic nitrogen atom, which draws electron density from the ring system. ias.ac.in This effect is analogous to that seen in other electron-poor aromatic systems like pyridine. wikipedia.org When such reactions do occur, electrophiles preferentially attack the most electron-rich position, which is C5. pharmaguideline.comwikipedia.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E+), forming a delocalized cationic intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com For thiazoles, the presence of substituents on the ring can further influence the position of the attack. pharmaguideline.com For instance, in 2-phenylthiazole, the C5 position is the primary site for electrophilic substitution. chempedia.info Common electrophilic substitution reactions include halogenation and sulfonation, which typically target the C5 position if it is unsubstituted. pharmaguideline.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazoles

Position Relative Electron Density Susceptibility to Electrophilic Attack
C2 Most Electron-Deficient Not susceptible
C4 Nearly Neutral Minor site of attack

The electron-deficient nature of the C2 position makes it a prime target for nucleophilic attack. pharmaguideline.comias.ac.in However, these reactions often require either a strong nucleophile or activation of the thiazole ring. pharmaguideline.com One method of activation is the quaternization of the ring nitrogen (N-alkylation), which increases the acidity of the C2-hydrogen, facilitating its removal by a base. pharmaguideline.com

Deprotonation at the C2 position can be achieved using strong bases such as organolithium compounds. pharmaguideline.comwikipedia.org This generates a nucleophilic carbanion at C2, which can then react with a variety of electrophiles, including alkyl halides, aldehydes, and ketones. pharmaguideline.com This reactivity allows for the introduction of various substituents at the C2 position, a key strategy in the synthesis of diverse thiazole derivatives. Halogen atoms attached to the C2, C4, or C5 positions of the thiazole ring can also be displaced by nucleophiles. pharmaguideline.com

Transformations Involving the Bromophenyl Substituent

The 2-(2-bromophenyl) group provides a highly versatile site for chemical modification, primarily through reactions that target the carbon-bromine bond. Aryl bromides are stable, readily available, and serve as excellent substrates for a multitude of transition metal-catalyzed reactions. beilstein-journals.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl bromides being common starting materials. mdpi.commtroyal.ca These reactions allow for the direct linkage of the bromophenyl moiety to various organic fragments.

Suzuki Reaction: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. mdpi.com It is widely used to form carbon-carbon single bonds. For 2-(2-bromophenyl)-1,3-thiazole, a Suzuki reaction would couple an aryl or vinyl boronic acid at the ortho-position of the phenyl ring. These reactions are typically performed with a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a base like K₂CO₃ or KF. mdpi.comnih.govmdpi.com The thiazole nitrogen can sometimes participate in the reaction by forming a palladacyclic intermediate, which can facilitate the coupling, especially for sterically hindered substrates. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govnih.gov This reaction provides a direct method for the vinylation of the bromophenyl ring. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. nih.gov While aryl bromides are effective substrates, challenges such as dehalogenation can sometimes occur. beilstein-journals.org

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a palladium catalyst and a copper co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgbeilstein-journals.org This reaction would introduce an alkynyl substituent onto the phenyl ring of the title compound. Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. ucsb.edu

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Bond Formed Typical Catalysts
Suzuki-Miyaura Organoboron Compound C(sp²)-C(sp²), C(sp²)-C(sp³) Palladium complexes (e.g., Pd(PPh₃)₄) mdpi.com
Heck Alkene C(sp²)-C(sp²) Palladium complexes (e.g., Pd(OAc)₂) nih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr is facilitated by electron-withdrawing groups on the aromatic ring. The thiazole ring itself can act as an electron-withdrawing group, potentially activating the attached bromophenyl ring for SNAr. However, SNAr reactions with aryl bromides often require forcing conditions such as high temperatures, strong bases, or highly polar solvents. chemrxiv.org This method can be used to introduce nucleophiles like amines, alkoxides, or thiolates, replacing the bromine atom. researchgate.netresearchgate.net

Derivatization Strategies for Structural Modification

The chemical reactivity of 2-(2-bromophenyl)-1,3-thiazole hydrochloride offers numerous avenues for structural modification to generate novel derivatives. The synthesis of the core thiazole structure itself, often accomplished via the Hantzsch thiazole synthesis, allows for initial diversity by varying the starting α-haloketone and thioamide. nih.govacs.org

Subsequent derivatization can be targeted at either the thiazole ring or the bromophenyl substituent.

Modification of the Bromophenyl Group: The cross-coupling reactions detailed in section 3.2.1 are the most powerful and widely used strategies for derivatization at this position. They allow for the introduction of a vast array of aryl, heteroaryl, vinyl, and alkynyl groups, leading to complex molecular architectures. rsc.orgresearchgate.net

Modification of the Thiazole Ring: While direct electrophilic substitution on the thiazole ring is challenging, functionalization is possible. For instance, creating derivatives through reactions at the C2 position via deprotonation-alkylation sequences provides a route to 2-substituted analogs. pharmaguideline.com Furthermore, if the thiazole ring contains other functional groups introduced during its initial synthesis (e.g., an amino group), these can be further modified. nih.govresearchgate.net

These derivatization strategies are crucial in medicinal chemistry and materials science for optimizing the properties of lead compounds by exploring structure-activity relationships. nih.gov

Functional Group Interconversions

The structure of this compound offers several avenues for functional group interconversions, primarily centered around the bromine substituent on the phenyl ring and the thiazole core itself.

The bromine atom can be readily displaced or transformed into other functional groups through various metal-catalyzed cross-coupling reactions. These transformations are pivotal for the synthesis of more complex derivatives. For instance, Suzuki coupling with boronic acids can replace the bromine with alkyl, alkenyl, or aryl groups. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, while Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds.

The thiazole ring itself can undergo specific transformations. The C2-proton of the thiazole ring is known to be acidic and can be removed by a strong base, creating a nucleophilic center for the introduction of various electrophiles. pharmaguideline.com However, in the hydrochloride salt form, the nitrogen is protonated, which would likely necessitate deprotonation before such reactions can occur.

Below is a table summarizing potential functional group interconversions:

Starting Functional GroupReagents and ConditionsResulting Functional GroupReaction Type
Aryl BromideArylboronic acid, Pd catalyst, baseBiarylSuzuki Coupling
Aryl BromideTerminal alkyne, Pd/Cu catalyst, baseArylalkyneSonogashira Coupling
Aryl BromideAmine, Pd catalyst, baseArylamineBuchwald-Hartwig Amination
Thiazole C-HStrong base (e.g., n-BuLi), then electrophile (e.g., R-X)Substituted ThiazoleDeprotonation-Substitution

Formation of Fused Heterocyclic Systems

The 2-(2-bromophenyl)-1,3-thiazole scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govmdpi.com The presence of the bromine atom ortho to the point of attachment to the thiazole ring is strategically important for intramolecular cyclization reactions to form tricyclic fused systems.

One common strategy involves an initial functional group interconversion on the bromine atom, followed by a cyclization step. For example, a Sonogashira coupling to introduce an alkyne can be followed by a base- or metal-catalyzed cyclization to form a thieno[2,3-c]quinoline (B14747715) derivative. Similarly, introducing an amine via Buchwald-Hartwig amination could set the stage for a subsequent intramolecular cyclization to form a thiazolo[2,3-b]quinazoline system.

The thiazole ring itself can also participate in cycloaddition reactions or be a building block for more complex heterocyclic structures. nih.gov The specific reaction pathways are highly dependent on the reaction partners and conditions.

The following table outlines some potential strategies for the formation of fused heterocyclic systems:

Reagents and ConditionsIntermediateFused Heterocyclic System
1. Terminal alkyne, Pd/Cu catalyst, base 2. Cyclization catalyst2-(2-Alkynylphenyl)-1,3-thiazoleThieno[2,3-c]quinoline derivative
1. Amine, Pd catalyst, base 2. Cyclization2-(2-Aminophenyl)-1,3-thiazole derivativeThiazolo[2,3-b]quinazoline derivative
Diene, high temperature-Cycloaddition adduct

Stability and Degradation Pathways of the Compound

The stability of this compound is generally good under standard storage conditions. The hydrochloride salt form enhances its stability and water solubility compared to the free base. However, like many organic compounds, it can be susceptible to degradation under specific conditions.

Potential degradation pathways include:

Hydrolysis: While the thiazole ring is generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring opening.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones under the influence of strong oxidizing agents.

Photodegradation: Exposure to ultraviolet (UV) light could potentially lead to the cleavage of the carbon-bromine bond or other photochemical reactions, leading to degradation.

It is crucial to store the compound in a cool, dry, and dark place to minimize degradation. The use of inert atmosphere for long-term storage is also advisable to prevent oxidative degradation.

Advanced Mechanistic Investigations of Reaction Pathways

Mechanistic Elucidation of Thiazole (B1198619) Formation Reactions

The formation of the 2-phenyl-1,3-thiazole core of the target molecule typically proceeds through a variation of the Hantzsch thiazole synthesis. researchgate.netchemhelpasap.comsynarchive.comresearchgate.net This reaction involves the condensation of a thioamide with an α-haloketone. In the context of 2-(2-bromophenyl)-1,3-thiazole, the synthesis would likely involve the reaction of 2-bromobenzaldehyde (B122850) with a suitable sulfur and nitrogen source, or the reaction of 2-bromothiobenzamide (B1273132) with a two-carbon synthon containing a leaving group.

The generally accepted mechanism for the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.comyoutube.comchemtube3d.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate leads to the formation of the aromatic thiazole ring. youtube.com

Computational studies have provided deeper insights into the energetics of this pathway. Density Functional Theory (DFT) calculations on related thiazole syntheses have been used to model the transition states and intermediates. nih.govnih.gov These studies help to rationalize the regioselectivity of the cyclization and the driving force for the final aromatization step. The mechanism can be influenced by factors such as the nature of the substituents on both the thioamide and the α-haloketone, as well as the reaction conditions, including solvent and temperature. For instance, the presence of the electron-withdrawing bromine atom on the phenyl ring could influence the nucleophilicity of the thioamide precursor and the stability of the intermediates.

A plausible mechanism for the formation of a substituted thiazole is outlined below:

Nucleophilic Attack: The sulfur of a thioamide acts as a nucleophile, attacking the electrophilic carbon of an α-haloketone.

Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion.

Dehydration: The tetrahedral intermediate eliminates a molecule of water to form a thiazoline ring.

Aromatization: The thiazoline intermediate undergoes a final elimination to form the stable aromatic thiazole ring. youtube.com

Detailed Studies of Cross-Coupling Mechanisms Involving Bromophenyl Group

The 2-bromophenyl substituent on the thiazole ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in creating more complex molecules. The mechanisms of these reactions, particularly the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, have been extensively studied.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound. The catalytic cycle is generally understood to involve three key steps: libretexts.orgwikipedia.orgyoutube.com

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the 2-(2-bromophenyl)-1,3-thiazole, forming a Pd(II) intermediate. This is often the rate-limiting step. libretexts.orgnih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. wikipedia.org

The coordination of the thiazole's nitrogen atom to the palladium center can influence the catalytic activity. nih.gov The steric hindrance from the thiazole ring adjacent to the bromine atom can also affect the rate of oxidative addition.

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. organic-chemistry.orgwikipedia.orgyoutube.com The mechanism involves:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst adds to the C-Br bond.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-carbon bond.

Syn-β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgrug.nl The catalytic cycle is similar to other cross-coupling reactions:

Oxidative Addition: A Pd(0) complex adds to the aryl bromide.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen.

Reductive Elimination: The resulting aryl-amido palladium complex undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

Kinetic and Thermodynamic Parameters of Key Transformations

While specific kinetic and thermodynamic data for reactions involving 2-(2-bromophenyl)-1,3-thiazole hydrochloride are not extensively reported in the literature, general principles from related systems can be applied.

For the Hantzsch thiazole synthesis , the reaction rate is dependent on the concentration of both the thioamide and the α-haloketone, consistent with a bimolecular rate-determining step (the initial SN2 reaction). researcher.life The thermodynamic favorability of the reaction is driven by the formation of the stable aromatic thiazole ring.

Below is a table summarizing the general influence of electronic effects on the rate of the oxidative addition step in Suzuki-Miyaura couplings of aryl bromides.

Substituent on Aryl BromideElectronic EffectExpected Effect on Rate of Oxidative Addition
Electron-Donating Group (e.g., -OCH3)Increases electron density on the aromatic ringDecreases rate
Electron-Withdrawing Group (e.g., -NO2)Decreases electron density on the aromatic ringIncreases rate

Thermodynamic parameters for these reactions can be estimated using computational methods like DFT. These calculations can provide the Gibbs free energy of reaction (ΔG), which indicates the spontaneity of the reaction, and the activation energy (Ea), which relates to the reaction rate.

Isotopic Labeling Studies in Reaction Mechanism Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a reaction. acs.orgchem-station.comwikipedia.org While specific studies on this compound using this technique are not prominent, its application to the key transformations discussed above provides valuable mechanistic insights.

In the study of thiazole formation , 13C and 15N labeling can be used to unequivocally determine which atoms from the starting materials are incorporated into the final thiazole ring. rsc.orgnih.govutoronto.canih.gov For example, by labeling the carbonyl carbon of the α-haloketone with 13C, its final position in the thiazole ring can be confirmed by NMR spectroscopy or mass spectrometry.

For cross-coupling reactions , deuterium (B1214612) (2H) labeling is often employed to study kinetic isotope effects (KIEs). researchgate.netacs.orgresearchgate.net For instance, in the Heck reaction, if a deuterium is placed at the position of β-hydride elimination, a primary KIE (a slower reaction rate compared to the unlabeled substrate) would indicate that this step is rate-determining. In the Buchwald-Hartwig amination, 13C KIEs have been used to support the oxidative addition of the aryl halide to the palladium catalyst as the rate-determining step. nih.gov

The table below illustrates how isotopic labeling can be applied to investigate the mechanisms of the key reactions.

ReactionIsotope UsedInformation Gained
Hantzsch Thiazole Synthesis13C, 15NConfirms the origin of atoms in the thiazole ring. rsc.org
Suzuki-Miyaura Coupling13CCan be used to track the transfer of the organic group from boron to palladium.
Heck Reaction2H (Deuterium)Determines if β-hydride elimination is the rate-determining step through KIE. researchgate.net
Buchwald-Hartwig Amination13C, 15NInvestigates the rate-determining step (e.g., oxidative addition) via KIEs and confirms C-N bond formation. nih.gov

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity and properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com

Density Functional Theory (DFT) is a common method used to calculate these properties. For instance, a DFT study on N-((1H-benzo[d]imidazol-2-yl) methyl) thiazol-2-amine using the B3LYP/6-311G(d,p) level of theory calculated the HOMO energy to be -5.5293 eV and the LUMO energy to be -0.8302 eV, resulting in an energy gap of 4.6991 eV. irjweb.com Another computational investigation on (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine found an energy gap of 3.42 eV, indicating a moderate degree of stability and chemical reactivity. researchgate.net

These analyses help in understanding the intramolecular charge transfer interactions within thiazole (B1198619) derivatives. researchgate.netsemanticscholar.org The distribution and energy of these frontier orbitals can predict which parts of the molecule are more likely to participate in chemical reactions.

Thiazole DerivativeMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Source
N-((1H-benzo[d]imidazol-2-yl) methyl) thiazol-2-amineDFT/B3LYP/6-311G(d,p)-5.5293-0.83024.6991 irjweb.com
(E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholineDFT/B3LYP/6–311++G(d,p)Not SpecifiedNot Specified3.42 researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. This is crucial as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological targets. For flexible molecules, multiple conformations may exist in equilibrium.

Molecular Dynamics (MD) simulations complement this by providing a view of the molecule's dynamic behavior over time. These simulations model the motion of atoms and molecules, offering insights into conformational stability and how the molecule might change its shape upon binding to a target.

In a study of hybrid chalcone–thiazole derivatives, MD simulations were performed to analyze the stability of the ligand-protein complex. nih.gov Analyses of the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA) confirmed the stable binding of a lead compound within the active site of the DNA gyrase B protein. nih.gov Such studies are essential to validate the results of molecular docking and to ensure that the predicted binding mode is stable under dynamic conditions.

Prediction of Reactivity and Spectroscopic Properties

Theoretical calculations can accurately predict various chemical and physical properties. Global and local chemical reactivity descriptors, derived from FMO analysis, help quantify a molecule's reactivity. semanticscholar.org Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites for potential reactions. irjweb.com

Computational methods are also widely used to predict spectroscopic properties. For example, theoretical vibrational frequencies (FTIR) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using DFT. semanticscholar.orgmgesjournals.com These predicted spectra are then compared with experimental data to confirm the molecular structure. semanticscholar.orgmgesjournals.com For a synthesized thiazole derivative, theoretical ¹H and ¹³C chemical shifts were calculated using the GIAO (Gauge-Including Atomic Orbital) approach and showed good agreement with experimental values. semanticscholar.org

Molecular Docking and Ligand-Target Interactions: In Silico Modeling (Non-Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-target interactions.

Docking studies on thiazole derivatives have explored their potential to interact with a wide range of biological targets implicated in various processes. These in silico screenings help prioritize compounds for experimental testing. For instance, various 1,3-thiazole derivatives have been docked against targets such as:

Cholinesterases (AChE and BChE): To investigate potential roles in neurodegenerative processes. academie-sciences.fr

Tubulin: Identifying potential anticancer agents that disrupt microtubule formation. nih.gov

Lanosterol-C14α-demethylase: A key enzyme in fungi, making it a target for antifungal agents. nih.govmdpi.com

DNA Gyrase B: An essential bacterial enzyme, targeted for antibacterial drug design. nih.gov

Protein Kinases (e.g., VEGFR-2): Important targets in cancer therapy. mdpi.comresearchgate.net

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed good docking scores within the binding pockets of bacterial DNA gyrase (PDB ID: 1JIJ) and human C-Src Tyrosine Kinase (PDB ID: 3ERT), suggesting potential antimicrobial and anticancer applications. nih.gov

Molecular docking is frequently used to predict the binding affinity of compounds against targets in non-human systems, such as bacteria and fungi, to guide the development of new antimicrobial agents. The predicted binding energy (often in kcal/mol) provides an estimate of the strength of the interaction.

For example, in a study of novel 1,3-thiazole derivatives as anti-Candida agents, molecular docking was performed against lanosterol (B1674476) C14α-demethylase from Candida albicans. The results showed favorable binding energies for the tested molecules, suggesting they might act as inhibitors of this fungal enzyme. mdpi.com Similarly, docking studies of thiazole-chalcone hybrids against DNA gyrase B from Mycobacterium tuberculosis predicted strong binding affinities, highlighting their potential as antitubercular leads. nih.gov

Thiazole Derivative ClassNon-Human TargetPredicted Binding Affinity (kcal/mol)Potential ApplicationSource
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus DNA gyrase (1JIJ)Not explicitly stated, but good docking score reportedAntibacterial nih.gov
Thiazole-chalcone hybridsM. tuberculosis DNA gyrase B (6J90)-7.0 to -4.6Antitubercular nih.gov
2-Hydrazinyl-4-phenyl-1,3-thiazole derivativesC. albicans lanosterol C14α-demethylase-10.43 to -11.77Antifungal mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on In Vitro Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing molecular descriptors (physicochemical, electronic, topological), QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural features required for a desired biological effect.

Several QSAR studies have been conducted on thiazole derivatives. In one study, 2D-QSAR models were developed for a series of 59 thiazole derivatives as 5-lipoxygenase (5-LO) inhibitors, yielding a model with good predictive power. laccei.org Another study on thiazole–chalcone hybrids as antitubercular agents identified key molecular descriptors (AATS8i, AVP-1, MoRSEE17, GATSe7) that were active in predicting the structure–activity relationship. nih.gov For a set of thiazole derivatives acting as PIN1 inhibitors, both multiple linear regression (MLR) and artificial neural network (ANN) methods were used to build robust QSAR models. imist.ma These models are validated internally and externally to ensure their predictive capability and are used to guide the design of more potent analogues. researchgate.netimist.ma

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

However, the principles of DFT calculations and the nature of the results obtained can be described in the context of how they would be applied to this specific molecule. DFT studies typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived.

Structural Properties:

A hypothetical data table for the optimized geometric parameters of the cation of 2-(2-bromophenyl)-1,3-thiazole hydrochloride, as would be generated from a DFT study, is presented below. Please note that these are illustrative values and are not derived from an actual calculation.

BondCalculated Bond Length (Å)
C-Br1.905
C(phenyl)-C(thiazole)1.480
N-H (thiazole)1.020
AngleCalculated Bond Angle (°)
C-C-Br (phenyl)119.5
C(phenyl)-C(thiazole)-N125.0

Electronic Properties:

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. DFT calculations are instrumental in determining these properties. Key parameters that would be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and is associated with the ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Further electronic properties that can be elucidated include the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to nucleophilic or electrophilic attack. Mulliken charge analysis would provide the partial charge on each atom, offering insights into the charge distribution within the molecule.

An illustrative data table of electronic properties that would be obtained from DFT calculations is provided below. These values are hypothetical.

PropertyCalculated Value
HOMO Energy (eV)-7.25
LUMO Energy (eV)-1.80
HOMO-LUMO Gap (eV)5.45
Dipole Moment (Debye)8.5

In Vitro Biological and Biochemical Evaluation

Target Identification and Mechanism of Action Studies (Cell-Free and Cell-Based Assays, Non-Human Cell Lines)

Initial evaluations often involve screening for cytotoxic activity against various cell lines to identify potential therapeutic areas, such as oncology. For instance, novel series of thiazole-based heterocycles have been assessed for their antitumor activities against human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7). nih.gov Studies have shown that certain chlorine-containing thiazole (B1198619) derivatives exhibit potent cytotoxic effects against these cell lines. nih.gov

Further investigations into the mechanism of action revealed that the cytotoxic activity of some 3-nitrophenylthiazolyl derivatives is correlated with their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com In addition to cancer cell lines, the activity of thiazole derivatives has been assessed against other cell types to explore different therapeutic possibilities. The mechanism is often explored through molecular modeling and docking studies, which can predict how these compounds bind to the active sites of target proteins. mdpi.comnih.gov For example, docking studies have demonstrated that certain derivatives interact with both the catalytic anionic site and peripheral anionic site of acetylcholinesterase. researchgate.net

Enzyme Inhibition Assays (Cell-Free Systems)

A significant portion of the research on 2-phenyl-1,3-thiazole derivatives focuses on their ability to inhibit specific enzymes involved in disease pathology. These cell-free assays allow for the direct measurement of a compound's effect on an isolated enzyme.

Derivatives of the 2-phenyl-1,3-thiazole scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govtandfonline.comtandfonline.com Numerous studies have synthesized and evaluated series of these compounds, identifying several potent inhibitors. nih.govmdpi.com For example, a benzimidazole-based thiazole derivative bearing di-chloro groups on the phenyl rings was identified as a highly effective inhibitor of both AChE and BChE. nih.gov Another study found that a [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone derivative showed excellent inhibition against BChE and good activity against AChE. researchgate.net The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Sirtuins, a class of histone deacetylases (HDACs), have emerged as important targets in cancer and neurodegenerative diseases. nih.govmdpi.com Thiazole derivatives have been identified as modulators of sirtuin activity. Specifically, structure-based design and enzymatic assays have led to the discovery of thiazole-based compounds that act as SIRT2 inhibitors. nih.govmdpi.com One such study identified a promising SIRT2 inhibitor, compound 5a, with an IC₅₀ value of 9.0 µM, which was evaluated for its potential as an anticancer agent. mdpi.com While some thiazole derivatives act as inhibitors, others have been found to be activators of sirtuins, such as SIRT1, highlighting the chemical scaffold's versatility in modulating this enzyme family. nih.govresearchgate.net

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides and is a well-established target for antimicrobial and anticancer agents. nih.govrjpbr.com Research has demonstrated that the 1,3-thiazole structure is a viable scaffold for developing DHFR inhibitors. A study that designed and synthesized a series of 2,4-substituted-1,3-thiazoles identified a compound with potent DHFR inhibition, exhibiting an IC₅₀ of 0.06 μM. nih.gov Molecular docking studies suggest that the high binding affinity of this compound is due to interactions with key amino acid residues like Phe31 and Arg22 in the enzyme's active site. nih.gov

The inhibitory activity of 2-phenyl-1,3-thiazole derivatives extends to other enzyme systems as well.

Kinases: Certain thiazole-fused quinazolinones have been tested against a panel of human protein kinases. While many showed limited activity, some derivatives moderately inhibited JAK3 kinase, and one compound significantly inhibited Haspin kinase. mdpi.com Other studies have focused on VEGFR-2, where 4-chlorophenylthiazole and 3-nitrophenylthiazole derivatives showed potent inhibition percentages of 81.36% and 85.72%, respectively. mdpi.com

Cyclooxygenase (COX): In the search for new selective anti-inflammatory agents, thiazole derivatives containing an acetic acid residue were synthesized and evaluated for COX-1 and COX-2 inhibitory activity. One compound showed inhibitory activity against the COX-1 enzyme similar to the reference drug. cumhuriyet.edu.tr

Other Targets: Thiazole derivatives have also been evaluated as inhibitors of Leishmania braziliensis superoxide dismutase (LbSOD), an enzyme critical for the parasite's survival. researchgate.net

Receptor Binding Studies (Cell-Free Systems)

Beyond enzyme inhibition, thiazole-based compounds have been investigated for their ability to bind to and modulate neurotransmitter receptors. Such studies are vital for developing agents that can treat neurological and psychiatric disorders.

Research has been conducted on thiazole-carboxamide derivatives to assess their effects on the biophysical properties of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor complexes. mdpi.com Using transfected HEK293T cells, studies showed that these compounds act as potent negative allosteric modulators of AMPAR-mediated currents. One derivative, TC-2, was found to be the most powerful inhibitor across all tested AMPA receptor subunits (GluA1, GluA1/2, GluA2, and GluA2/3). mdpi.com These compounds were observed to enhance receptor deactivation rates, suggesting potential as neuroprotective agents. mdpi.com

Additionally, the 1,3-thiazole ring is a core feature in compounds identified as antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), indicating that this scaffold is suitable for interacting with G-protein coupled receptors. nih.gov

Antimicrobial Activity Studies (In Vitro)

Thiazole derivatives are recognized for their significant efficacy against a wide range of pathogenic microorganisms. chemrevlett.com The core thiazole scaffold, characterized by a sulfur and nitrogen-containing five-membered ring, is a key pharmacophore in many antimicrobial agents. sapub.orgnih.gov

The antibacterial potential of various thiazole derivatives has been evaluated against both Gram-positive and Gram-negative bacterial strains. Studies have demonstrated that these compounds can exhibit moderate to good antibacterial activity. nih.gov

For instance, a series of functionalized 2-arylbenzothiazoles were tested against pathogens including the Gram-positive Staphylococcus aureus and Micrococcus luteus, and the Gram-negative Pseudomonas aeruginosa, Salmonella enterica, and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.13 to 50 µg/mL. nih.gov Another study on newly synthesized heteroaryl(aryl) thiazole derivatives showed MIC values ranging from 0.17 to >3.75 mg/mL against a panel of six bacteria. nih.gov

Research on [2-amino-4-(4-chlorophenyl)-1,3-thiazole] and [2-amino-4-(4-bromophenyl)-1,3-thiazole] derivatives revealed that while they had no activity against Gram-negative bacteria, certain derivatives showed moderate activity against the Gram-positive strains S. aureus and Bacillus subtilis. researchgate.net Similarly, other 2-phenylacetamido-thiazole derivatives have shown potent activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains, with MIC values as low as 1.56 to 6.25 μg/mL. nih.gov

Compound/Derivative ClassGram-Positive Strain(s)Gram-Negative Strain(s)Observed Activity (MIC)Reference
2-ArylbenzothiazolesS. aureus, M. luteusP. aeruginosa, S. enterica, E. coli3.13 - 50 µg/mL nih.gov
Heteroaryl(aryl) ThiazolesVariousVarious0.17 to >3.75 mg/mL nih.gov
2-Amino-4-(4-bromophenyl)-1,3-thiazole DerivativesS. aureus, B. subtilisP. aeruginosa, E. coli, P. mirabilisModerate activity against Gram-positive; No activity against Gram-negative researchgate.net
2-Phenylacetamido-thiazolesB. subtilis, S. aureusE. coli, P. aeruginosa1.56 - 6.25 µg/mL nih.gov

Thiazole derivatives have demonstrated significant antifungal properties, particularly against clinically relevant Candida species. nih.govmdpi.com The presence of a thiazole ring is a key feature in several antifungal drugs. nih.gov

Studies on 2-hydrazinyl-1,3-thiazole derivatives showed potent anti-Candida activity. nih.gov For example, certain 2-hydrazinyl-thiazole derivatives with a lipophilic substituent at the C4 position exhibited MIC values as low as 3.9 µg/mL against Candida albicans, which was four times lower than the reference drug fluconazole (15.62 µg/mL). nih.gov Another study confirmed that newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity towards C. albicans strains, with MIC values ranging from 0.015 to 3.91 µg/mL. nih.gov

The antifungal activity is often linked to the lipophilicity of the derivatives, which influences their ability to disrupt the fungal cell wall or membrane. nih.govresearchgate.net Research on derivatives of [2-amino-4-(4-bromophenyl)-1,3-thiazole] also exhibited distinguished activity against C. albicans and C. glabrata. researchgate.net

Compound/Derivative ClassFungal Strain(s)Observed Activity (MIC)Reference
2-Hydrazinyl-thiazole DerivativesCandida albicans3.9 µg/mL nih.gov
(2-(Cyclopropylmethylidene)hydrazinyl)thiazole DerivativesCandida albicans0.008 - 7.81 µg/mL nih.gov
2-Hydrazinyl-4-phenyl-1,3-thiazole DerivativesCandida albicans3.9 - 7.81 µg/mL mdpi.com
2-Amino-4-(4-bromophenyl)-1,3-thiazole DerivativesC. albicans, C. glabrataDistinguished Activity researchgate.net

In Vitro Anticancer Activity Against Non-Human Cell Lines and Selectivity Profiles

The thiazole scaffold is a versatile building block in the design of novel anticancer agents, and numerous derivatives have shown significant cytotoxic activity against various human cancer cell lines. sapub.orgmdpi.com

Thiazole derivatives have been extensively evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).

A novel set of 1,3-thiazole derivatives demonstrated considerable inhibitory activity against the proliferation of MCF-7 cells. One compound, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), exhibited potent antiproliferative activity toward both MCF-7 and MDA-MB-231 breast cancer cells. mdpi.comnih.gov In another study, a series of benzylideneiminophenylthiazole analogues were assessed, with some compounds showing high cytotoxicity against MCF-7, HepG-2 (liver carcinoma), and A549 cell lines. nih.gov For example, compound 5b, a thiazole derivative, was found to be the most potent against MCF-7 cells with an IC50 value of 0.2±0.01 µM, while compound 5k, a 5-(4-bromophenyl)thiazole derivative, showed strong activity against MDA-MB-468 cells (IC50 = 0.6±0.04 µM). nih.gov

Furthermore, a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives were evaluated against HCT116 (colon), MCF-7, U87 MG (glioblastoma), and A549 cell lines, showing promising antiproliferative activity. nih.gov

Compound/Derivative ClassCell Line(s)Observed Activity (IC50)Reference
1,3-Thiazole AnaloguesMCF-75.73 µM (Compound 4) mdpi.com
BenzylideneiminophenylthiazolesMCF-7, HepG-2, A549Potent to moderate activity nih.gov
Thiazole-Phthalimide DerivativesMCF-7, MDA-MB-4680.2 µM (MCF-7), 0.6 µM (MDA-MB-468) nih.gov
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamidesA549, HeLa1.6 µM (HeLa) nih.gov
2-(2-(4-Hydroxy-3-phenyldiazenyl)benzylidene)hydrazinyl)thiazole-4[5H]-oneMCF-7, HepG2Promising activity mdpi.com

Beyond cytotoxicity, studies have delved into the mechanisms underlying the anticancer effects of thiazole derivatives, frequently identifying cell cycle arrest and apoptosis induction as key pathways.

For instance, one potent 1,3-thiazole compound was found to induce cell cycle arrest in MCF-7 cells at the G1 stage. mdpi.com Other research on N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides showed that the lead compound could cause G1-phase arrest in the cell cycle of HeLa cells. nih.gov The process of apoptosis, or programmed cell death, is a common mechanism for anticancer agents. researchgate.net Investigations into thiazole-incorporated phthalimide derivatives revealed that their cytotoxic activity on cancer cells might be related to the induction of apoptosis via the intrinsic pathway. nih.gov This was supported by DNA fragmentation and caspase-3 activity data. nih.gov Similarly, another thiazole derivative was shown to trigger programmed cell death by inducing both apoptosis and necrosis in MCF-7 cells. mdpi.com The anticancer efficacy of the thiazole analog BTHP has been linked to the modulation of apoptosis, with treated models showing elevated levels of p53, Bax, and caspase-3. nih.gov

In Vitro Antioxidant Activity

Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. chemrevlett.complos.org The antioxidant potential is often evaluated by the compounds' ability to scavenge free radicals. plos.org

Several studies have screened thiazole derivatives for their in vitro antioxidant properties using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.govplos.org A series of thiazole-carboxamide derivatives displayed strong to moderate free radical scavenging potential, with some compounds exhibiting significantly lower IC50 values (e.g., 0.185 µM) than the standard antioxidant, Trolox (3.10 µM), indicating exceptional antioxidant potential. plos.org

The antioxidant activity of new thiazole and thiazolidinone derivatives has also been determined by their radical cation scavenging activity and ferric reducing capacity. mdpi.com In one study, the antioxidant activity of most synthesized substances exceeded that of the standard 4-methyl-2,6-di-tert-butylphenol. mdpi.com The structure of the thiazole derivative, including the nature and position of substituents, plays a crucial role in its antioxidant efficacy. chemrevlett.comnih.gov

Other In Vitro Pharmacological Screening Paradigms (e.g., Anti-inflammatory, Antiviral, Anti-Leishmanial in non-human models)

Extensive literature searches did not yield specific in vitro data regarding the anti-inflammatory, antiviral, or anti-leishmanial activities of the compound 2-(2-bromophenyl)-1,3-thiazole hydrochloride. While the broader class of thiazole derivatives has been investigated for these pharmacological effects, studies detailing the in vitro evaluation of this specific molecule were not found in the available scientific literature. Therefore, no data tables or detailed research findings for its anti-inflammatory, antiviral, or anti-leishmanial properties can be provided at this time.

Structure Activity Relationship Sar Studies

Systematic Modification of the Bromophenyl Substituent and its Positional Isomers

The nature and position of the substituent on the phenyl ring at the C2 position of the thiazole (B1198619) core are critical determinants of biological activity. SAR studies have shown that both the type of halogen and its location (ortho, meta, or para) can significantly influence the potency of the compound.

For 2-aryl-1,3-thiazole derivatives, the presence of an electron-withdrawing group on the phenyl ring is often associated with enhanced biological activity. Specifically, a bromo substituent is a key feature. While direct comparative studies on the positional isomers of 2-(bromophenyl)-1,3-thiazole are not extensively documented in readily available literature, general SAR principles for related thiazole derivatives suggest that the position of the halogen can drastically alter the compound's electronic and steric profile, thereby affecting its binding affinity to target proteins.

In broader studies of 4-phenylthiazol-2-amine derivatives, the presence of an electron-withdrawing group at the para-position of the phenyl nucleus was shown to correlate with good antibacterial activity. For instance, compounds with a p-bromophenyl substitution at the C4 position of the thiazole ring have demonstrated increased antifungal and antituberculosis activities. This suggests that the para position is often favorable for halogen substitution. The ortho-position, as in the title compound, introduces specific steric constraints that can lead to unique binding modes or altered selectivity for biological targets compared to its meta and para isomers.

Further research into the direct comparison of ortho, meta, and para-bromophenyl isomers is necessary to fully elucidate the optimal substitution pattern for specific biological activities.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Thiazole Derivatives

Compound SeriesSubstituent (Position)Observed Effect on Activity
4-Phenylthiazol-2-amine derivativesElectron-withdrawing group (para)Good antibacterial activity
2-Pyrazolin-1-yl-thiazole derivativesp-bromophenyl (on thiazole C4)Increased antifungal and antituberculosis activity
(2-(cyclopropylmethylidene)hydrazinyl)thiazolesElectron-withdrawing group (para)Demonstrated anticonvulsant activity

Influence of Substituents on the 1,3-Thiazole Ring

SAR studies on related 2-phenyl-1,3-thiazole analogs have revealed that the nature of the substituents at the C4 and C5 positions can lead to significant variations in potency and selectivity. For example, in a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, substitutions at the C4 and C5 positions of the thiazole ring were found to be critical for their antimicrobial activity. Specifically, the introduction of acyl groups at the C5 position resulted in compounds with antibacterial properties.

The size and nature of the substituent at the C5 position can also play a significant role. In one study on thiazole ketone amides as RORγt inhibitors, it was observed that increasing the size of the substituent at the C5 position (from H to methyl, ethyl, isopropyl, and larger aromatic groups) led to an improvement in potency. This suggests that for certain targets, a larger group at this position may be beneficial for activity.

Conversely, in some series, substitution at C4 with a bulky group like a p-bromophenyl moiety has been shown to enhance antifungal and antituberculosis activities. This highlights that the optimal substitution pattern on the thiazole ring is highly dependent on the specific biological target and the desired therapeutic effect.

Table 2: Influence of Thiazole Ring Substituents on Biological Activity

Compound SeriesThiazole Ring PositionSubstituent TypeImpact on Activity
2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazolesC5Acyl groupsResulted in antibacterial activity
Thiazole ketone amidesC5Increased substituent sizeImproved potency as RORγt inhibitors
2-Pyrazolin-1-yl-thiazole derivativesC4p-bromophenylEnhanced antifungal and antituberculosis activity

Role of the Hydrochloride Salt in Biological Activity

The formulation of an active pharmaceutical ingredient (API) as a salt is a common and effective strategy in drug development to enhance its physicochemical and biopharmaceutical properties without altering the core pharmacophore. For 2-(2-bromophenyl)-1,3-thiazole, which contains a basic nitrogen atom in the thiazole ring, formation of a hydrochloride salt serves several critical functions that can positively impact its biological activity. researchgate.net

One of the primary benefits of converting a basic drug to its hydrochloride salt is the significant improvement in aqueous solubility. nih.govscielo.org.mx Enhanced solubility often leads to a higher dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption and subsequent systemic availability. mdpi.comnih.gov For orally administered drugs, this can translate to improved bioavailability, meaning a greater fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect. researchgate.netnih.gov

Furthermore, hydrochloride salts of APIs generally exhibit greater chemical stability and a longer shelf-life compared to their free base counterparts. nih.govnih.gov This increased stability can prevent degradation of the compound during storage and within the formulation, ensuring that the patient receives the intended dose of the active molecule. mdpi.com The salt form can also influence the solid-state properties of the drug, such as its crystalline structure and melting point, which are important for manufacturing and formulation processes. mdpi.com

Correlation between Physicochemical Parameters and In Vitro Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 2-aryl-1,3-thiazole derivatives, QSAR models have been developed to identify the key physicochemical parameters that govern their in vitro biological responses. These parameters typically include hydrophobic, electronic, and steric properties.

In a 2D-QSAR study conducted on a series of thiazole derivatives as PIN1 inhibitors, several descriptors were found to be crucial for predicting biological activity. These included:

Molar Refractivity (MR): A measure of the volume occupied by a molecule and its polarizability.

LogP: The logarithm of the partition coefficient between octanol and water, which is a measure of the molecule's hydrophobicity.

ELUMO: The energy of the lowest unoccupied molecular orbital, which relates to the molecule's ability to accept electrons.

The developed models indicated that a combination of these steric, hydrophobic, and electronic parameters could effectively predict the inhibitory activity of the thiazole derivatives. For instance, a positive correlation with LogP might suggest that increased lipophilicity favors activity, potentially by enhancing membrane permeability or hydrophobic interactions with the target.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by creating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the aligned molecules. For a series of thiazole derivatives acting as dihydroorotate dehydrogenase inhibitors, both CoMFA and CoMSIA models were successfully established with good predictive capabilities. bvsalud.org These models help in visualizing how modifications to the 2-phenyl-1,3-thiazole scaffold would impact its interaction with the biological target, thereby guiding the design of more potent analogs. scielo.org.mxbvsalud.orgphyschemres.org

Pharmacophore Modeling and Elucidation from In Vitro Data

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Based on the in vitro data from a series of active 2-aryl-1,3-thiazole derivatives, a common pharmacophore hypothesis can be generated to guide the design of new, potentially more potent compounds.

A typical pharmacophore for a series of thiazole-based inhibitors might include features such as:

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. Other substituents on the phenyl or thiazole rings can also introduce hydrogen bonding capabilities.

Aromatic Rings: The 2-phenyl and the 1,3-thiazole rings themselves often serve as crucial aromatic/hydrophobic features that engage in π-π stacking or hydrophobic interactions within the binding site of the target protein.

Hydrophobic Features: Alkyl or aryl substituents can contribute to hydrophobic interactions, which are often critical for binding affinity.

In studies of thiazole-based derivatives with anticancer activity, modeling has highlighted the importance of specific moieties for their biological effect. For example, in a series of imidazo[2,1-b]thiazole derivatives, the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain were identified as key components of the pharmacophore responsible for their anticancer activity. nih.gov

By aligning a set of active molecules and identifying the common chemical features, a 3D pharmacophore model can be constructed. This model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds that fit the pharmacophoric requirements, or to guide the rational design of new derivatives with improved activity. For instance, 3D-QSAR studies on triazole-bearing compounds have shown the necessity of the triazole and thiazole/oxazole scaffolds for COX-2 inhibition, indicating their role as essential pharmacophoric elements. nih.gov

Advanced Applications in Chemical Biology and Materials Science Excluding Human Therapy

Utility as a Molecular Probe for Investigating Biological Pathways

While direct studies on "2-(2-bromophenyl)-1,3-thiazole hydrochloride" as a molecular probe are not extensively documented, the inherent characteristics of the thiazole (B1198619) ring system suggest its significant potential in this domain. Thiazoles are intrinsically fluorescent and are core components of naturally luminescent molecules like luciferin mdpi.com. This fluorescence is a critical attribute for a molecular probe, which is a molecule used to visualize and study molecular processes within biological systems.

The investigation of thiazole derivatives as potential inhibitors for enzymes like LbSOD has been facilitated by techniques such as thermal shift assays (TSA), which rely on the interaction of a fluorophore with the protein to monitor its stability researchgate.net. This underscores the utility of fluorescent molecules in probing protein-ligand interactions. Furthermore, hybrid molecules combining thiazole with other heterocyclic rings like pyrazole and thiophene are being developed for their enhanced biological activities, including antioxidant properties, which can be assessed using radical scavenging assays nih.govfrontiersin.org. The ability of thiazole derivatives to interact with various biological targets makes them invaluable for the development of new tools to investigate cellular pathways and enzymatic functions nih.gov. The 2-(2-bromophenyl)-1,3-thiazole structure could be modified to create targeted probes for specific biological inquiries.

Application as a Ligand in Coordination Chemistry and Metal Complexes

The thiazole ring is a well-established ligand in coordination chemistry due to the presence of both nitrogen and sulfur atoms which can act as donor sites researchgate.netresearchgate.netdiscoveryjournals.org. Research on structurally similar compounds, such as 2-amino-4-(p-bromophenyl)thiazole, has demonstrated the synthesis and characterization of complexes with a range of transition metals, including Manganese (II), Nickel (II), Cobalt (II), Copper (II), Zinc (II), and Iron (III) asianpubs.org.

In these complexes, the thiazole derivative typically acts as a bidentate or monodentate ligand. Infrared spectroscopy studies on related 2-amino-4-(p-hydroxy phenyl)thiazole complexes have shown that coordination often involves the nitrogen of the amino group and the sulfur atom of the thiazole ring discoveryjournals.org. The metal-to-ligand ratio is commonly 1:2, leading to the formation of octahedral geometries for the resulting complexes discoveryjournals.orgasianpubs.org. The complexing behavior of thiazoles is a subject of significant interest, with the introduction of a halogen group, such as bromine, potentially influencing the electronic properties and stability of the metal complexes formed asianpubs.org.

Metal IonLigandTypical Metal:Ligand RatioObserved GeometryReference
Mn(II)2-amino-4-(p-bromophenyl)thiazole1:2Octahedral asianpubs.org
Ni(II)2-amino-4-(p-bromophenyl)thiazole1:2Octahedral asianpubs.org
Co(II)2-amino-4-(p-hydroxy phenyl)thiazole1:2Octahedral discoveryjournals.org
Cu(II)2-amino-4-(p-hydroxy phenyl)thiazole1:2Octahedral discoveryjournals.org
Zn(II)2-amino-4-(p-bromophenyl)thiazole1:2Octahedral asianpubs.org
Fe(III)2-amino-4-(p-bromophenyl)thiazole1:3Not Specified asianpubs.org

Potential as a Precursor for Novel Organic Functional Materials

The 2-(2-bromophenyl)-1,3-thiazole structure possesses key features that make it a promising precursor for novel organic functional materials. Thiazole-containing compounds have been successfully exploited in the fabrication of Organic Light-Emitting Diodes (OLEDs) and semiconductors mdpi.com. This is largely due to the planar nature of the aromatic rings, which facilitates π-electron delocalization across the molecule.

Crystal structure analysis of similar compounds, like 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, reveals that the dihedral angles between the phenyl and thiazole rings are small, indicating a high degree of planarity nih.gov. This planarity promotes delocalization of the π-electron density between the thiazole and adjacent aryl rings, a crucial property for charge transport in electronic materials nih.gov. Furthermore, thiazole-based linkers have been used to construct Metal-Organic Frameworks (MOFs) and coordination polymers with applications in luminescence and sensing mdpi.com. The bromine atom on the phenyl ring of 2-(2-bromophenyl)-1,3-thiazole serves as a reactive handle for polymerization reactions (e.g., cross-coupling), enabling its incorporation into larger conjugated polymer chains or framework structures for advanced materials.

Role in Catalyst Development for Organic Transformations

Thiazole derivatives are significant synthons in organic chemistry, serving as building blocks for a wide range of chemical compounds nih.gov. The this compound molecule has potential applications in catalyst development for several reasons. The thiazole ring itself, with its nitrogen and sulfur heteroatoms, can act as a ligand for a metal center, forming the core of a new catalyst.

Moreover, the 2-bromophenyl group is particularly important. The carbon-bromine bond is a key functional group for participating in a variety of powerful carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows the molecule to be used as a substrate to develop and test new catalytic methodologies. It can also be incorporated into larger, more complex ligand structures designed to fine-tune the catalytic activity and selectivity of a metal complex. The synthesis of bioactive thiazole-based hybrids often relies on the use of phenacyl bromides and various organic transformations, highlighting the central role of such halogenated precursors in synthetic chemistry nih.govresearchgate.net.

Integration into Supramolecular Assemblies and Nanostructures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The structure of 2-(2-bromophenyl)-1,3-thiazole is well-suited for integration into such assemblies. Studies on constitutionally similar aryl-substituted imidazo[2,1-b] asianpubs.orgnih.govnih.govthiadiazoles show that molecules can be linked through a network of C-H···N hydrogen bonds and π-stacking interactions to form complex three-dimensional arrays nih.gov.

Similarly, the crystal structure of related phenyl-thiazole compounds is stabilized by intermolecular hydrogen bonds nih.gov. The planar aromatic surfaces of the thiazole and bromophenyl rings in the target compound can participate in π-stacking, where the rings stack on top of one another, driven by electrostatic and van der Waals forces. These same interactions are leveraged in the construction of Metal-Organic Frameworks (MOFs), where thiazole-based organic linkers connect metal ions to form extended, porous nanostructures mdpi.com. The ability to form predictable, directional, non-covalent bonds makes 2-(2-bromophenyl)-1,3-thiazole a valuable candidate for designing novel supramolecular architectures and nanomaterials.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The classical Hantzsch thiazole (B1198619) synthesis, while foundational, often involves harsh conditions and generates significant waste. tandfonline.com The future of synthesizing 2-(2-bromophenyl)-1,3-thiazole hydrochloride and related structures lies in the adoption of green and sustainable chemistry principles. Research is increasingly focused on methodologies that minimize environmental impact, reduce reaction times, and improve yields.

Key emerging strategies include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze thiazole ring formation under mild, aqueous conditions. Recyclable cross-linked chitosan (B1678972) hydrogels have been demonstrated as effective green biocatalysts. mdpi.comnih.gov

Ultrasonic and Microwave Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. mdpi.comnih.gov

Solvent-Free Reactions: Performing syntheses under solvent-free or grinding conditions minimizes the use of volatile organic compounds, aligning with green chemistry goals. researchgate.net

Aqueous Media Synthesis: The use of water as a solvent is highly desirable. Methodologies using aqueous extracts from waste materials, such as neem leaves, represent a novel and eco-friendly approach to thiazole synthesis. tandfonline.com

ParameterTraditional Synthesis (e.g., Hantzsch)Emerging Sustainable Routes
CatalystOften requires strong acids or bases.Biocatalysts (e.g., chitosan hydrogels), organocatalysts. tandfonline.commdpi.com
Energy SourceConventional heating (reflux).Ultrasonic irradiation, microwave energy. mdpi.com
SolventOften volatile organic compounds (VOCs).Water, ethanol, or solvent-free conditions. tandfonline.comresearchgate.net
Reaction TimeCan be several hours to days.Minutes to a few hours. mdpi.com
Waste ProfileHigher waste generation, potential for hazardous byproducts.Reduced waste, use of recyclable catalysts. mdpi.com

Exploration of Undiscovered Chemical Reactivity and Stereoselective Transformations

The this compound scaffold possesses multiple sites for chemical modification, offering opportunities for exploring novel reactivity. The thiazole ring itself exhibits unique electronic properties, with the C2 position being susceptible to deprotonation by strong bases, creating a nucleophilic center for further functionalization. wikipedia.orgpharmaguideline.com

Future research will likely focus on:

Late-Stage Functionalization: Developing methods to modify the core structure after the thiazole ring has been formed. The bromine atom on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of diverse analog libraries.

Stereoselective Transformations: While the core scaffold is achiral, the introduction of substituents with stereocenters is a key direction for developing more specific biological probes and therapeutic agents. Research into asymmetric catalysis to control the stereochemistry of substituents attached to the thiazole or phenyl ring is an emerging area.

Photochemical Reactions and Cycloadditions: The aromatic thiazole ring can participate in photochemical reactions and cycloadditions, potentially leading to novel fused heterocyclic systems with unique three-dimensional structures and unexplored biological activities. nih.gov

Expansion of In Vitro Biological Screening Paradigms for Novel Targets

Thiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. fabad.org.trresearchgate.netmdpi.com However, much of the historical screening has been against well-established targets. The future lies in expanding the screening of compounds like this compound against novel and challenging biological targets.

Target ClassSpecific ExamplesTherapeutic Rationale
Protein KinasesVEGFR-2, PI3K/mTOR, SIK2. nih.govnih.govfrontiersin.orgTargeting angiogenesis, cell proliferation, and metabolic pathways in cancer.
Metastasis & InvasionProteins regulating cell migration. nih.govacs.orgDeveloping agents that specifically inhibit the spread of cancer, a major cause of mortality.
Fungal EnzymesLanosterol-C14α-demethylase. nih.govAddressing the rise of drug-resistant fungal infections by targeting essential fungal-specific pathways.
Protein-Protein InteractionsInhibitors of oncogenic complexes (e.g., p53-MDM2).Targeting previously "undruggable" interactions that are critical for disease progression.
Epigenetic TargetsHistone deacetylases (HDACs), methyltransferases.Modulating gene expression to reverse disease states, particularly in oncology.

High-throughput screening (HTS) and high-content screening (HCS) platforms will be crucial for evaluating thiazole libraries against these new targets, providing detailed information on cellular phenotypes and mechanisms of action. frontiersin.org

Integration with Advanced Artificial Intelligence and Machine Learning for De Novo Design of Thiazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new thiazole derivatives. nih.gov Instead of relying solely on traditional medicinal chemistry intuition, generative AI models can explore vast chemical space to design novel molecules with optimized properties from the ground up (de novo design). frontiersin.orgnih.gov

Starting with a core fragment like 2-(2-bromophenyl)-1,3-thiazole, these algorithms can:

Generate Novel Scaffolds: Use generative models like Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs) to propose new, synthetically feasible thiazole derivatives. frontiersin.orgeaspublisher.com

Predict Biological Activity: Employ Quantitative Structure-Activity Relationship (QSAR) models powered by deep learning to predict the potency of designed molecules against specific targets before synthesis. easpublisher.com

Optimize Pharmacokinetic Properties: Simultaneously optimize for multiple parameters, including activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to increase the probability of clinical success. nih.gov

Role in Advancing Fundamental Chemical Research and Methodologies

The exploration of this compound and its derivatives serves as a platform for advancing fundamental chemical research. The challenges associated with its synthesis push the boundaries of synthetic methodology, leading to the development of more robust and sustainable chemical reactions. researchgate.net Studying its reactivity provides deeper insights into the electronic nature of heterocyclic systems and the mechanisms of organic reactions. researchgate.net Furthermore, its use as a molecular probe in biological systems helps to elucidate complex disease pathways and validate new therapeutic targets. The versatility and reactivity of the thiazole scaffold ensure that it will remain a subject of intense investigation, contributing not only to applied drug discovery but also to the core principles of chemical science. fabad.org.tr

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.